molecular formula C16H14BrN3O B2744299 (2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903291-25-7

(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2744299
M. Wt: 344.212
InChI Key: MIESFDQODXIUJA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a bromophenyl group, and a cycloheptapyrimidine group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

Pyrimidine derivatives are known to participate in a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring . The bromophenyl group could also potentially undergo reactions, particularly substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives generally have good stability and are often soluble in common organic solvents .

Scientific Research Applications

Synthesis for Imaging Agents

The compound has been investigated in the context of synthesizing new potential PET (Positron Emission Tomography) agents for imaging LRRK2 (Leucine-rich repeat kinase 2) enzyme in Parkinson's disease. A study describes the synthesis of a related compound, showcasing the potential of such chemicals in developing diagnostic tools for neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

Molecular Structure Analysis

Research on the molecular structure of heterocycles related to the compound provides insights into their synthesis and properties. NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have been used to understand the structural characteristics of similar bromophenol derivatives (Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, & Oliveira, 1998).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may involve the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these compounds .

properties

IUPAC Name

(2-bromophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-13-4-2-1-3-11(13)16(21)20-10-5-6-15(20)12-8-18-9-19-14(12)7-10/h1-4,8-10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIESFDQODXIUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

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